Andrographidine C
Overview
Description
Andrographidine C is a natural product found in Andrographis serpyllifolia and Andrographis paniculata .
Synthesis Analysis
Andrographidine C has been found to have strong binding affinity to the target active sites of potential targets by molecular docking . It has been shown to bind well to ACE2 and PIK3CG proteins .Molecular Structure Analysis
The molecular structure of Andrographidine C is complex, with a molecular formula of C23H24O10 . More detailed information about its structure can be found in the PubChem database .Chemical Reactions Analysis
Andrographidine C has been found to have potential antiviral activity, particularly against SARS-CoV-2 . It has been suggested that it reduces ACE2 activity and affects the binding of ACE2 to the spike protein of SARS-CoV-2 .Physical And Chemical Properties Analysis
Andrographidine C has a molecular weight of 460.4 g/mol . Its exact mass is 460.13694696 g/mol and its monoisotopic mass is also 460.13694696 g/mol . It has 4 hydrogen bond donors and 10 hydrogen bond acceptors .Scientific Research Applications
Summary of the Application
Andrographidine C has been studied for its potential as a therapeutic ingredient against COVID-19. The research aimed to identify potential drug candidates for COVID-19 from the herb Andrographis paniculata, which contains Andrographidine C .
Methods of Application or Experimental Procedures
The study used a combination of network pharmacology, molecular docking, and molecular dynamics. They screened out potential target proteins and active ingredients from A. paniculata using TCMSP, STP, Genecards, and TTD databases. A network was constructed using Cytoscape software to show the relevance of protein targets .
Results or Outcomes
The study found that Andrographidine C had strong binding affinity to the target active sites of potential targets. Molecular dynamics simulations demonstrated that Andrographidine C could bind well to the ACE2 and PIK3CG proteins .
2. Anti-Hepatitis C Virus Activity
Summary of the Application
Andrographidine C has been studied for its potential anti-hepatitis C virus activity. The research aimed to explore the effects of Andrographidine C on hepatitis C virus in human hepatoma cells .
properties
IUPAC Name |
7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-9,16,18-20,23-24,26-28H,10H2,1-2H3/t16-,18-,19+,20-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCQDTNINMCFAY-PUIBNRJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Andrographidine C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.